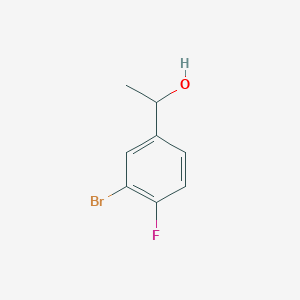
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
カタログ番号 B2709151
CAS番号:
951497-40-8
分子量: 359.82
InChIキー: BHCBKBMXRNVVJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound contains several functional groups, including a carboxylate, a ketone, and a benzylthio group. These groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylate could participate in acid-base reactions, while the benzylthio group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a carboxylate could make the compound polar and potentially soluble in water .科学的研究の応用
Synthetic Methodologies and Characterization
- Synthesis and Characterization of Derivatives : Research has demonstrated methods for synthesizing derivatives of Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate through various chemical reactions. For instance, the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds involves condensation and cyclization steps, with the structures confirmed by spectroscopic techniques and elemental analyses (Saeed et al., 2014). Similarly, the novel synthesis approach for Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates the compound's synthesis via condensation, with its structure confirmed through various analytical methods (Kovalenko et al., 2019).
Biological Applications
- Potential as Inhibitors : Some studies have explored the biological implications of related compounds, such as their role as potential inhibitors for specific biological targets. For example, molecular docking simulations suggested that certain derivatives could act as potent inhibitors of Hepatitis B Virus replication, with experimental studies confirming high inhibition levels (Kovalenko et al., 2020).
Optoelectronic and Material Science
- Optoelectronic Properties : Research into the optoelectronic properties of hydroquinoline derivatives, including those related to this compound, indicates these compounds could serve as efficient multifunctional materials for various applications. Investigations include studies on their structural, electronic, optical, and charge transport properties, suggesting their suitability for use in light-emitting compounds and potential electronic applications (Irfan et al., 2020).
Antimicrobial Activities
- Antimicrobial Screening : Compounds synthesized from this compound or its derivatives have been screened for antimicrobial activities. Some derivatives have shown promising results against a range of bacterial and fungal strains, highlighting the potential for these compounds to serve as templates for developing new antimicrobial agents (Desai & Dodiya, 2014).
Anticancer Activities
- Breast Anticancer Activity : Research focused on the synthesis of specific derivatives and their evaluation against the breast cancer MCF-7 cell line revealed that certain compounds exhibited significant anticancer activity, suggesting the therapeutic potential of these molecules in oncology (Gaber et al., 2021).
将来の方向性
特性
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-23-18(22)15-16(21)12-7-3-5-9-14(12)20-17(15)24-10-11-6-2-4-8-13(11)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBKBMXRNVVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

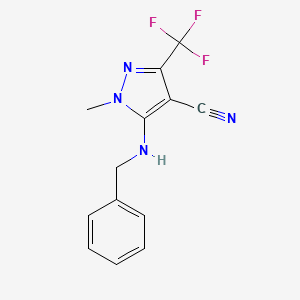
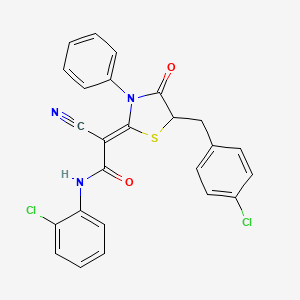
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)
![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)
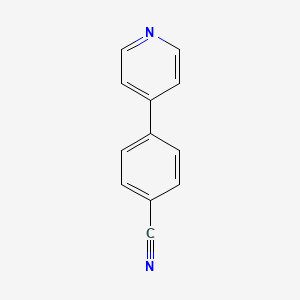
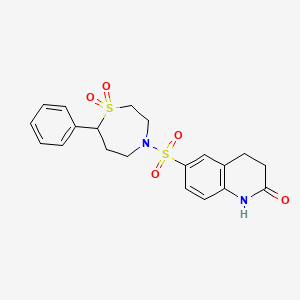
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)
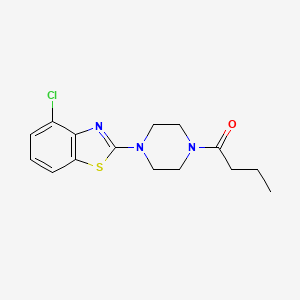
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2709086.png)
![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)
![7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709090.png)
